(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol
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Overview
Description
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a cyclopropyl group attached to a spiro[3.4]octane ring system, which includes an azaspiro moiety and a methanol functional group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable cyclopropylamine derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions
Industrial Production Methods
Industrial production of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic processes, advanced purification techniques, and continuous flow reactors to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Cbz-6-azaspiro[3.4]octan-8-yl)methanol
- {2-oxa-6-azaspiro[3.4]octan-8-yl}methanol
- {6-azaspiro[3.4]octan-8-yl}methanol hydrochloride
Uniqueness
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
(6-cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C11H19NO/c13-7-9-5-11(6-9)3-4-12(8-11)10-1-2-10/h9-10,13H,1-8H2 |
InChI Key |
KWQLHJBOZVVDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CC(C3)CO |
Origin of Product |
United States |
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